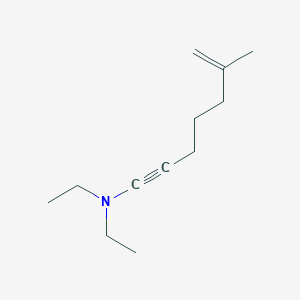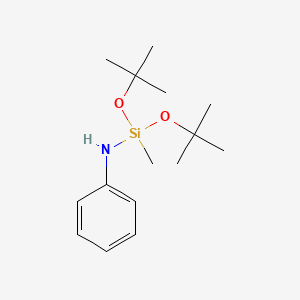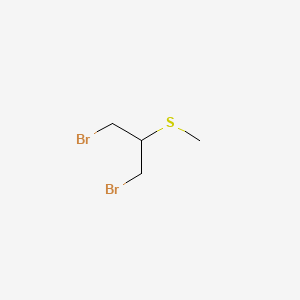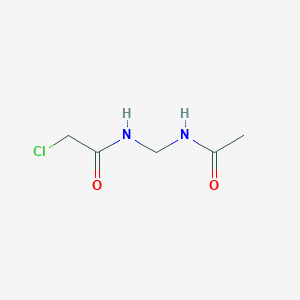
N-(Acetamidomethyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetamidomethyl)-2-chloroacetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetamidomethyl group and a chloroacetamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetamidomethyl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with acetamidomethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroacetyl chloride+acetamidomethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetamidomethyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of acetic acid and other by-products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.
Acids and Bases: Hydrolysis reactions can be catalyzed by acids or bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Acetic acid and other by-products are commonly formed during hydrolysis.
Applications De Recherche Scientifique
N-(Acetamidomethyl)-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Acetamidomethyl)-2-chloroacetamide involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Acetamidomethyl)-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-(Acetamidomethyl)-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
N-(Acetamidomethyl)-2-chloroacetamide is unique due to its specific reactivity profile and the balance between its acetamidomethyl and chloroacetamide groups. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
88542-79-4 |
|---|---|
Formule moléculaire |
C5H9ClN2O2 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
N-(acetamidomethyl)-2-chloroacetamide |
InChI |
InChI=1S/C5H9ClN2O2/c1-4(9)7-3-8-5(10)2-6/h2-3H2,1H3,(H,7,9)(H,8,10) |
Clé InChI |
DVOLHYRWCSLKTE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


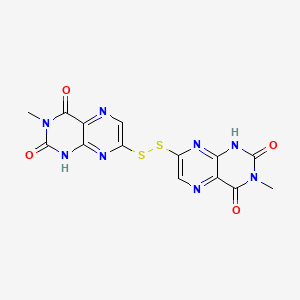
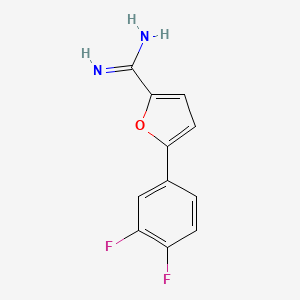
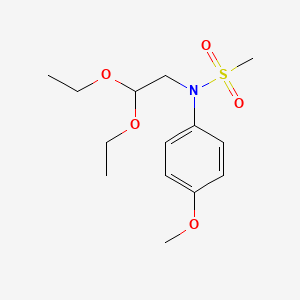
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
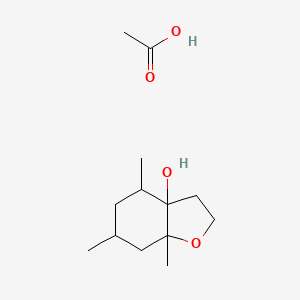
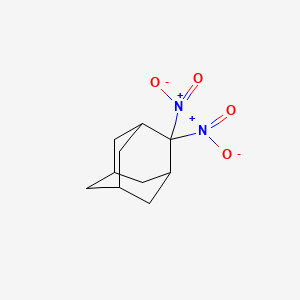
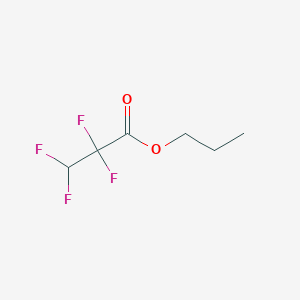

![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
